molecular formula C21H23ClN2O5 B11475595 1-(3-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine

1-(3-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine

Cat. No.: B11475595
M. Wt: 418.9 g/mol
InChI Key: VMMKYXAPKKMPHY-UHFFFAOYSA-N
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Description

(3-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-chlorophenylmethyl intermediate, followed by the introduction of the benzodioxole moiety and the oxazole ring. The final step involves the formation of the amine group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

(3-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE can be compared with other similar compounds, such as:

    Indole derivatives: Known for their biological activity and structural similarity.

    Benzodioxole derivatives: Share the benzodioxole moiety and exhibit similar chemical properties.

    Oxazole derivatives: Contain the oxazole ring and are used in various chemical and biological applications.

The uniqueness of (3-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C21H23ClN2O5/c1-25-18-8-14(19(26-2)21-20(18)27-12-28-21)7-17-9-16(24-29-17)11-23-10-13-4-3-5-15(22)6-13/h3-6,8,17,23H,7,9-12H2,1-2H3

InChI Key

VMMKYXAPKKMPHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCC4=CC(=CC=C4)Cl)OC)OCO2

Origin of Product

United States

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